molecular formula C14H12FNO3S B1392628 ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate CAS No. 1243091-48-6

ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate

Cat. No. B1392628
M. Wt: 293.32 g/mol
InChI Key: QFMRDGMJLPNKMW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate, abbreviated as EAFC, is a novel synthetic compound with a wide range of potential applications in both scientific research and laboratory experiments. It is a heterocyclic compound and belongs to the thieno[3,2-c]chromene-3-carboxylate class of compounds. EAFC has recently become an important tool in the field of medicinal chemistry due to its potential for use in pharmaceuticals and drug discovery. Additionally, EAFC has been used in the development of new catalysts, sensors, and other materials.

Scientific Research Applications

Anticancer Agent Development

Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate and its analogues have shown promise in cancer therapy, especially in overcoming drug resistance in cancer cells. For instance, Das et al. (2009) identified that similar compounds can selectively kill drug-resistant cancer cells over parent cancer cells, suggesting potential for treating multiple drug resistance cancers (Das et al., 2009).

Chemical Synthesis and Structural Analysis

The compound's derivatives have been synthesized and analyzed for their structural properties. For example, Dmitriev et al. (2015) studied the crystal and molecular structure of closely related compounds, providing valuable insights into their chemical properties (Dmitriev et al., 2015).

Atom Economical Synthesis

Boominathan et al. (2011) explored an atom economical synthesis method for medicinally promising derivatives of ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate. This process involved a tandem Michael addition–cyclization reaction, emphasizing efficient synthesis methods for potential therapeutic compounds (Boominathan et al., 2011).

Antimicrobial Activity

Compounds related to ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate have shown antimicrobial properties. Radwan et al. (2020) synthesized and analyzed the antimicrobial activity of similar compounds, demonstrating their potential in addressing microbial infections (Radwan et al., 2020).

properties

IUPAC Name

ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-2-18-14(17)11-9-6-19-10-4-3-7(15)5-8(10)12(9)20-13(11)16/h3-5H,2,6,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMRDGMJLPNKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1COC3=C2C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Reactant of Route 2
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Reactant of Route 3
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Reactant of Route 4
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Reactant of Route 5
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Reactant of Route 6
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate

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